molecular formula C15H22N4O2S2 B6783071 1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole

1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole

Cat. No.: B6783071
M. Wt: 354.5 g/mol
InChI Key: SUGIHVZVHHWVMR-UHFFFAOYSA-N
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Description

1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an azetidine ring, and a triazole ring

Preparation Methods

The synthesis of 1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions.

    Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions involving suitable intermediates.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Formation of the triazole ring: The triazole ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Biological Research: The compound is studied for its interactions with biological systems, including its effects on enzymes, receptors, and cellular pathways.

Mechanism of Action

The mechanism of action of 1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds containing the thiophene ring, which are known for their electronic properties and use in materials science.

    Azetidine derivatives: Compounds containing the azetidine ring, which are studied for their potential pharmaceutical applications.

    Triazole derivatives: Compounds containing the triazole ring, which are known for their diverse biological activities and use in medicinal chemistry.

Properties

IUPAC Name

1-[1-(5-tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S2/c1-10-16-11(2)19(17-10)12-8-18(9-12)23(20,21)14-7-6-13(22-14)15(3,4)5/h6-7,12H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGIHVZVHHWVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CN(C2)S(=O)(=O)C3=CC=C(S3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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